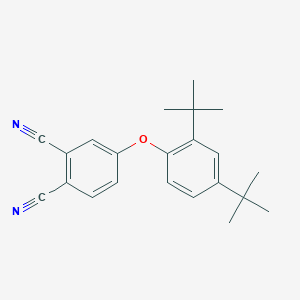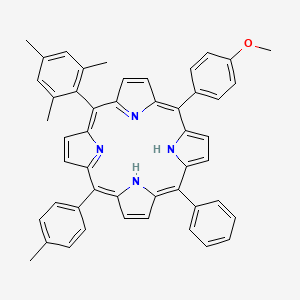
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes multiple phenyl groups with various substituents.
Méthodes De Préparation
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of
Propriétés
Numéro CAS |
874948-49-9 |
|---|---|
Formule moléculaire |
C49H40N4O |
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-15-(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C49H40N4O/c1-29-11-13-34(14-12-29)47-39-21-19-37(50-39)46(33-9-7-6-8-10-33)38-20-22-40(51-38)48(35-15-17-36(54-5)18-16-35)42-24-26-44(53-42)49(43-25-23-41(47)52-43)45-31(3)27-30(2)28-32(45)4/h6-28,50-51H,1-5H3 |
Clé InChI |
KTVNMPOGOIAQGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




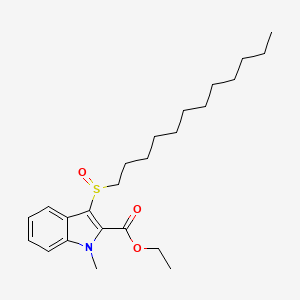
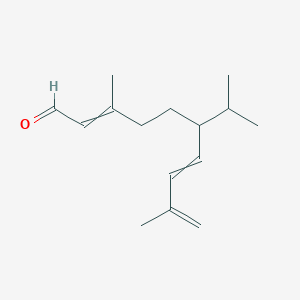
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
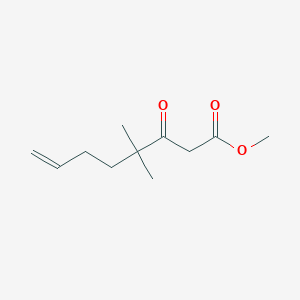

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)

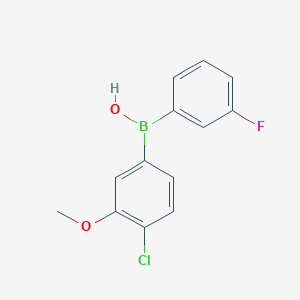
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
